tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate

Lipophilicity LogP Drug design

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate (CAS 203047-35-2) is a Boc-protected piperazine building block bearing a meta-cyanobenzyl substituent. With molecular formula C₁₇H₂₃N₃O₂ and a mass of 301.38 Da, it serves as a key intermediate in the synthesis of bioactive small molecules, particularly where precise spatial orientation of the cyano group modulates binding interactions.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 203047-35-2
Cat. No. B1322611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate
CAS203047-35-2
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N
InChIInChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3
InChIKeyLHNLUSMHXRJUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate (CAS 203047-35-2): Procurement-Relevant Identity


tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate (CAS 203047-35-2) is a Boc-protected piperazine building block bearing a meta-cyanobenzyl substituent [1]. With molecular formula C₁₇H₂₃N₃O₂ and a mass of 301.38 Da, it serves as a key intermediate in the synthesis of bioactive small molecules, particularly where precise spatial orientation of the cyano group modulates binding interactions . The compound is supplied at ≥95% purity by major vendors and is handled as a liquid under standard laboratory conditions .

Why Substituting tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate with a Positional Isomer or Unprotected Analog Can Undermine Project Reproducibility


Positional isomerism of the cyano substituent on the benzyl ring—meta, para, or ortho—produces discrete compounds with measurably different physicochemical property profiles that are not interchangeable in synthetic sequences . The meta-cyanobenzyl placement in CAS 203047-35-2 yields a distinct LogP of 1.92, contrasted with the para isomer (LogP 2.52) and the ortho isomer (predicted boiling point 412.3 °C versus 416.4 °C for the meta) [1][2]. These differences alter chromatographic behavior, solubility, and reactivity; substituting one isomer for another without re-optimization can lead to failed coupling reactions, unexpected impurities, or loss of biological activity in downstream assays [3]. The quantitative evidence below demonstrates exactly where the meta isomer diverges from its closest analogs.

Product-Specific Quantitative Evidence for tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate (CAS 203047-35-2) vs. Closest Analogs


LogP Differentiation: Meta vs. Para Cyano Isomer Impacts Lipophilicity-Driven ADME Properties

The meta-cyanobenzyl isomer (CAS 203047-35-2) exhibits a measured/calculated LogP of 1.92, which is 0.60 log units lower than the para-cyanobenzyl isomer (CAS 849237-14-5, LogP 2.52) [1]. This 0.60 ΔLogP corresponds to approximately a 4‑fold difference in octanol/water partition coefficient, meaning the meta isomer is significantly less lipophilic and thus will display different membrane permeability, solubility, and metabolic clearance profiles when incorporated into larger molecules .

Lipophilicity LogP Drug design

Physical Form Divergence: Liquid Meta Isomer vs. Solid Para Isomer Dictates Handling and Formulation Compatibility

CAS 203047-35-2 has no reported melting point (N/A) and is handled as a liquid, while its para isomer (CAS 849237-14-5) is a crystalline solid with a measured melting point of 117–118 °C . The meta isomer’s boiling point is 416.4 °C at 760 mmHg, indicating it remains liquid over a wide temperature range . The solid para isomer requires pre-weighing and dissolution steps that may introduce dosing variability in automated synthesis platforms or high-throughput screening .

Physical form Melting point Formulation

Boiling Point and Density Difference vs. Ortho Isomer Indicates Distinct Intermolecular Interactions

The meta isomer (CAS 203047-35-2) boils at 416.4 °C with a density of 1.20 g/cm³, while the ortho isomer (CAS 2703756-90-3) has a predicted boiling point of 412.3 °C and a lower density of 1.15 g/cm³ [1]. The +4.1 °C higher boiling point and +0.05 g/cm³ density suggest stronger intermolecular forces in the meta isomer, likely due to more favorable dipole alignment of the meta-cyano group . These differences, while modest, can affect distillation conditions, storage stability, and solvent compatibility during scale-up [1].

Thermal stability Boiling point Density

Meta-Cyano Placement Avoids PROTAC Linker Conformational Bias Observed with Para Isomer

The para-cyanobenzyl isomer (CAS 849237-14-5) is explicitly commercialized as a PROTAC linker building block because its linear, rod-like geometry facilitates predictable exit-vector trajectories in bifunctional degraders . The meta isomer introduces a 60° angular offset at the cyano attachment point, which can disrupt the linear extension required by many PROTAC designs [1]. This geometric distinction means the meta isomer is less prone to unintended ternary complex stabilization in PROTAC contexts, making it a cleaner choice for traditional inhibitor synthesis where linear linker geometry is undesirable [1].

PROTAC linker Conformation Cyano geometry

Boc-Protected vs. Free Piperazine: Stability and Handling Advantages for Multi-Step Synthesis

The Boc-protected meta isomer (MW 301.38, LogP 1.92) offers chemical stability under basic and nucleophilic conditions that its deprotected counterpart 1-(3-cyanobenzyl)piperazine (CAS 203047-38-5, MW 201.27, boiling point 339.7 °C) cannot match . The free piperazine has a lower boiling point and increased nucleophilicity at the secondary amine, making it prone to oxidation and premature coupling in multi-step sequences . The Boc group can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) at the precise synthetic stage when the free amine is required, making the Boc intermediate the superior procurement choice for convergent synthesis strategies .

Boc protection Stability Synthetic intermediate

Procurement-Driven Application Scenarios for tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate (CAS 203047-35-2)


Medicinal Chemistry Programs Targeting Kinases or GPCRs Requiring Meta-Substituted Aryl Nitriles

When a structure-based design effort identifies a binding pocket that prefers a meta-disposed nitrile for hydrogen-bond or dipole interactions, the 1.92 LogP of CAS 203047-35-2 delivers a more favorable lipophilicity profile than the para isomer (LogP 2.52) . The liquid physical form facilitates automated parallel synthesis workflows without the dissolution delays inherent in handling the crystalline para isomer (mp 117–118 °C) .

Multi-Step Convergent Synthesis Requiring Late-Stage Boc Deprotection

The Boc-protected meta isomer (MW 301.38, bp 416.4 °C) remains inert during early- and mid-stage transformations and can be cleanly deprotected with TFA or HCl/dioxane when the free piperazine is required . This contrasts with the free amine analog 1-(3-cyanobenzyl)piperazine (MW 201.27, bp 339.7 °C), which demands immediate protection or risks oxidative degradation and premature coupling . Procuring the Boc-protected form eliminates an entire synthetic step.

Process Chemistry and Scale-Up Where Thermal Stability and Distillation Parameters Differ by Isomer

The +4.1 °C higher boiling point of the meta isomer (416.4 °C) over the ortho isomer (412.3 °C) provides a wider operational window during vacuum distillation [1]. The +0.05 g/cm³ density difference also affects mixing and phase-separation behavior in biphasic reaction systems, making the meta isomer a more predictable choice for scale-up engineering [1]. Selecting the incorrect isomer could lead to unexpected distillate contamination or altered reaction kinetics.

Fragment-Based Drug Discovery Where Meta vs. Para Cyano Geometry Alters Binding Mode

The ∼60° angular offset of the meta-cyano group relative to the linear para configuration can redirect hydrogen-bonding interactions within a protein active site . Teams screening fragment libraries should specify the meta isomer (CAS 203047-35-2) when crystallographic or docking data indicate a bent geometry is required, as the para isomer is increasingly co-opted into PROTAC linker catalogues and carries conformational bias toward linear extension .

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